molecular formula C11H21NO2 B13637762 Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Cat. No.: B13637762
M. Wt: 199.29 g/mol
InChI Key: GBCBHLDPDMEAQR-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate amine and ester groups. One common method is the alkylation of cyclobutane with an aminomethyl group, followed by esterification with ethyl alcohol. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(aminomethyl)-3-butylcyclobutane-1-carboxylate
  • Ethyl 1-(aminomethyl)-3-ethylcyclobutane-1-carboxylate
  • Ethyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate

Uniqueness

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclobutane ring also distinguishes it from other similar compounds, providing unique steric and electronic properties .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3

InChI Key

GBCBHLDPDMEAQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(CN)C(=O)OCC

Origin of Product

United States

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